3,5-Difluoro-2-methoxythiophenol
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Overview
Description
3,5-Difluoro-2-methoxythiophenol is an organic compound characterized by the presence of fluorine, methoxy, and thiophenol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-2-methoxythiophenol typically involves the introduction of fluorine atoms into a thiophenol structure. One common method includes the reaction of 3,5-difluorophenol with methoxy compounds under controlled conditions. The process may involve steps such as diazotization, followed by substitution reactions to introduce the methoxy group .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The process involves the use of readily available raw materials and catalysts to facilitate the reactions. The conditions are optimized to achieve efficient conversion rates and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 3,5-Difluoro-2-methoxythiophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
3,5-Difluoro-2-methoxythiophenol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism by which 3,5-Difluoro-2-methoxythiophenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and stability, influencing various biochemical pathways. The methoxy and thiophenol groups contribute to its reactivity and interaction with other molecules .
Comparison with Similar Compounds
3,5-Difluoro-2,4,6-trinitroanisole: Known for its high energy and low sensitivity, used in explosives.
3,5-Difluoroaniline: Utilized in the synthesis of pharmaceuticals and agrochemicals.
2-Methoxythiophenol: Shares the methoxy and thiophenol groups but lacks fluorine atoms, affecting its reactivity and applications.
Uniqueness: 3,5-Difluoro-2-methoxythiophenol is unique due to the combination of fluorine, methoxy, and thiophenol groups, which confer distinct chemical properties and reactivity. This makes it valuable in specialized applications where these properties are advantageous .
Properties
CAS No. |
1208074-76-3 |
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Molecular Formula |
C7H6F2OS |
Molecular Weight |
176.19 g/mol |
IUPAC Name |
3,5-difluoro-2-methoxybenzenethiol |
InChI |
InChI=1S/C7H6F2OS/c1-10-7-5(9)2-4(8)3-6(7)11/h2-3,11H,1H3 |
InChI Key |
OTGUJVPNJNSJMN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1S)F)F |
Origin of Product |
United States |
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